5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Descripción general

Descripción

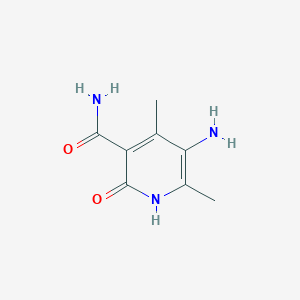

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a heterocyclic compound with a pyridine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with ammonia or an amine source in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product .

Análisis De Reacciones Químicas

Functional Group Analysis

The compound contains the following reactive moieties:

-

Primary amino group (-NH₂) at position 5

-

Oxo group (=O) at position 2

-

Carboxamide group (-CONH₂) at position 3

-

Methyl substituents at positions 4 and 6

These groups suggest reactivity typical of pyridine derivatives and amides, with possible involvement in nucleophilic, electrophilic, and condensation reactions.

2.1. Amino Group Reactivity

The primary amino group may participate in:

-

Acylation : Reaction with acyl chlorides or anhydrides to form substituted amides.

Example:

-

Alkylation : Formation of secondary or tertiary amines via alkyl halides.

-

Diazotization : Potential for diazonium salt formation under acidic conditions, though steric hindrance from methyl groups may limit this.

2.2. Carboxamide Reactivity

-

Hydrolysis : Under acidic or basic conditions, the carboxamide may hydrolyze to a carboxylic acid.

Example (acidic):

-

Dehydration : Heating with agents like P₂O₅ could yield nitriles.

2.3. Oxo Group Reactivity

-

Tautomerism : The oxo group may exhibit keto-enol tautomerism, though stabilization by the aromatic pyridine ring likely limits this.

2.4. Methyl Substituent Reactivity

-

Oxidation : Methyl groups could oxidize to carboxyl groups under strong oxidizing agents (e.g., KMnO₄), though steric and electronic factors may hinder this.

Hypothetical Reaction Table

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Acylation | Acetic anhydride, base | 5-Acetamido-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide |

| Hydrolysis (acidic) | HCl, heat | 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid |

| Alkylation | Methyl iodide, DMF | 5-Methylamino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide |

Research Considerations

-

Synthetic Routes : The compound may be synthesized via cyclization of β-ketoamides or through modified Hantzsch pyridine synthesis .

-

Stability : The carboxamide group is prone to hydrolysis under extreme pH or temperature .

Experimental Data Gaps

No experimental data on specific reactions were found in the reviewed sources. Further studies should focus on:

-

Spectroscopic characterization (NMR, IR) of reaction products.

-

Kinetic studies to determine reaction rates and mechanisms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. A study published in Chemical and Pharmaceutical Bulletin highlighted the synthesis of novel polyfunctional pyridines, including 5-amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide. These compounds demonstrated promising activity against various cancer cell lines, suggesting their potential as anticancer agents .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated in several studies. The antioxidant activity is attributed to the presence of amino and carbonyl functional groups that can scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Recent investigations have also focused on the neuroprotective effects of pyridine derivatives. The compound has shown potential in protecting neuronal cells from oxidative damage and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Pesticide Development

this compound has been explored for its potential use in developing new pesticides. Its structural characteristics allow it to interact with biological targets in pests effectively. Research indicates that modifications to the pyridine structure can enhance insecticidal properties while reducing toxicity to non-target organisms .

Herbicide Properties

The compound's herbicidal activity has also been assessed. Studies have shown that certain derivatives can inhibit the growth of specific weed species without adversely affecting crop plants. This selective herbicidal action is essential for sustainable agricultural practices .

Material Science

Polymer Synthesis

In material science, this compound has been used as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Nanomaterials Development

The compound has been incorporated into nanomaterials for drug delivery systems. Its ability to form stable complexes with metal ions allows for the development of nanocarriers that can deliver therapeutic agents more effectively to targeted sites within the body .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis .

Comparación Con Compuestos Similares

Similar Compounds

4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the amino group, resulting in different reactivity and applications.

5-Amino-2-hydroxy-4,6-dimethylnicotinamide:

Uniqueness

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific substitution pattern on the pyridine ring. The presence of both amino and carboxamide groups allows for diverse chemical reactivity and the formation of a wide range of derivatives. This versatility makes it a valuable compound in various research and industrial applications .

Actividad Biológica

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and multiple functional groups that contribute to its pharmacological properties.

- Molecular Formula : C8H11N3O2

- Molecular Weight : 181.19 g/mol

- LogP : -0.45 (indicating hydrophilicity)

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it was tested against human tumor cell lines and showed promising results with IC50 values in the low micromolar range .

- The compound's mechanism includes disruption of microtubule formation, leading to cell cycle arrest in the G2/M phase, which is crucial for effective mitosis .

- Cell Cycle Arrest :

Study 1: Antiproliferative Activity Against Tumor Cell Lines

A series of experiments were conducted to evaluate the antiproliferative activity of the compound against different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.15 | Microtubule disruption |

| EA.hy926 | 0.04 | G2/M phase arrest |

| HT-29 | 0.5 | Centrosome de-clustering |

| MCF7 | >20 | No significant activity |

Study 2: In Vivo Anti-Angiogenic Effects

In vivo studies indicated that the compound also possesses anti-angiogenic properties. It was shown to reduce angiogenesis significantly in animal models, further supporting its potential as a therapeutic agent for cancer treatment .

Propiedades

IUPAC Name |

5-amino-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-5(7(10)12)8(13)11-4(2)6(3)9/h9H2,1-2H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWLIKUNUBFPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601186112 | |

| Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-83-9 | |

| Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.